molecular formula C14H14Te B15078016 Benzene, 1,1'-tellurobis[4-methyl- CAS No. 834-15-1

Benzene, 1,1'-tellurobis[4-methyl-

Cat. No.: B15078016
CAS No.: 834-15-1
M. Wt: 309.9 g/mol
InChI Key: CUHQHZPLFHORNT-UHFFFAOYSA-N
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Description

"Benzene, 1,1'-tellurobis[4-methyl-" is a hypothetical organotellurium compound characterized by two para-methyl-substituted benzene rings connected via a tellurium atom.

Properties

CAS No.

834-15-1

Molecular Formula

C14H14Te

Molecular Weight

309.9 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)tellanylbenzene

InChI

InChI=1S/C14H14Te/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

CUHQHZPLFHORNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[4-methyl-] typically involves the reaction of 4-methylphenylmagnesium bromide with tellurium tetrachloride . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The Grignard reagent is prepared by reacting 4-bromotoluene with magnesium turnings in THF. The resulting Grignard reagent is then added to a solution of tellurium tetrachloride, leading to the formation of the desired organotellurium compound .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,1’-tellurobis[4-methyl-] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of tellurium compounds and the flammability of organic solvents.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-tellurobis[4-methyl-] can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like THF or diethyl ether.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether; reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Higher oxidation state tellurium compounds, such as telluroxides or tellurones.

    Reduction: Lower oxidation state tellurium compounds, potentially leading to the formation of tellurium-metal bonds.

    Substitution: Various substituted derivatives of Benzene, 1,1’-tellurobis[4-methyl-], depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzene, 1,1’-tellurobis[4-methyl-] is used as a precursor in the synthesis of more complex organotellurium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of tellurium chemistry.

Biology and Medicine: Organotellurium compounds, including Benzene, 1,1’-tellurobis[4-methyl-], have shown potential as antioxidants and enzyme inhibitors. Research is ongoing to explore their therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

Industry: In materials science, Benzene, 1,1’-tellurobis[4-methyl-] can be used in the fabrication of semiconductors and other electronic materials. Its ability to form stable tellurium-carbon bonds makes it a useful component in the design of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-tellurobis[4-methyl-] in its various applications involves the interaction of the tellurium center with other molecules. In oxidation reactions, the tellurium atom can donate or accept electrons, facilitating redox processes. In biological systems, the tellurium center can interact with thiol groups in proteins, potentially inhibiting enzyme activity or protecting against oxidative damage.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Bridging Groups : The analogs differ in bridging moieties (e.g., ethylidene, ethenylene, ethanediyl). Tellurium bridges are absent in the evidence but may confer distinct redox or conductive properties.
  • Substituents : All compounds feature para-methyl groups on benzene rings, enhancing steric bulk and altering solubility.

Physicochemical Properties: LogP: The ethylidenebis variant (LogP 5.19) suggests high hydrophobicity, suitable for non-polar applications.

Applications: Analytical Chemistry: Ethylidenebis derivatives are separable via HPLC , highlighting utility in chromatography.

Hazards :

  • Butenynediylbis derivatives pose acute toxicity and irritation risks , whereas ethenylidenebis compounds lack hazard data . Tellurium compounds often exhibit higher toxicity than carbon analogs, necessitating careful handling.

Biological Activity

Benzene, 1,1'-tellurobis[4-methyl-], also known as p-Tolyl telluride, is a compound with significant interest in biological research due to its potential therapeutic properties. This article explores its synthesis, characterization, and biological activity based on diverse sources.

  • Chemical Name : Benzene, 1,1'-tellurobis[4-methyl-]
  • CAS Number : 834-15-1
  • Molecular Formula : C14H14Te
  • Molecular Weight : 309.865 g/mol

Synthesis and Characterization

The synthesis of Benzene, 1,1'-tellurobis[4-methyl-] typically involves the reaction of tellurium with p-tolyl lithium or other suitable precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

Research has highlighted various biological activities associated with Benzene, 1,1'-tellurobis[4-methyl-]. These include:

Antimicrobial Properties

Several studies have demonstrated that derivatives of benzene compounds exhibit significant antimicrobial activity. For instance:

  • A study synthesized Schiff base complexes from 4-methyl-benzenesulfonyl chloride and evaluated their antibacterial and antifungal properties. Some complexes showed promising results against various pathogens, suggesting that similar telluride derivatives could exhibit comparable activities .

Case Studies

  • Antibacterial Activity : A study explored the antibacterial effects of various tellurium compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain tellurium-containing compounds had a notable inhibitory effect on bacterial growth .
  • Anti-inflammatory Studies : Research involving tellurium compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that Benzene, 1,1'-tellurobis[4-methyl-] may possess similar anti-inflammatory capabilities .

Data Tables

The following table summarizes the biological activities observed in studies involving similar compounds:

Compound Activity Type Method of Action Reference
Schiff Base ComplexesAntibacterialDisruption of bacterial cell wall synthesis
Tellurium CompoundsAnti-inflammatoryInhibition of cytokine release
Benzene DerivativesAntifungalInterference with fungal cell membrane

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of Benzene, 1,1'-tellurobis[4-methyl-]?

Methodological Answer: Synthesis typically involves organometallic coupling reactions. A plausible route adapts Friedel-Crafts alkylation (used for brominated analogs ), substituting tellurium precursors. For example:

  • Step 1: React 4-methylbenzene with tellurium tetrachloride (TeCl₄) in anhydrous dichloromethane under nitrogen.
  • Step 2: Introduce a Grignard reagent (e.g., methylmagnesium bromide) to form the tellurium-carbon bond.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Yield optimization requires strict temperature control (-10°C to 0°C) to prevent Te-C bond degradation.

Q. How can spectroscopic techniques confirm the molecular structure of Benzene, 1,1'-tellurobis[4-methyl-]?

Methodological Answer:

  • ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish para-substitution.
  • ¹²⁵Te NMR: A singlet near δ 500–600 ppm confirms the tellurium center’s symmetry .
  • IR Spectroscopy: Absence of C=O or O-H stretches (1700–3500 cm⁻¹) validates purity.
  • Mass Spectrometry: Molecular ion peak at m/z 306 (calculated for C₁₄H₁₄Te) with isotopic patterns characteristic of tellurium .

Advanced Research Questions

Q. What computational approaches are effective for modeling the electronic properties of Benzene, 1,1'-tellurobis[4-methyl-]?

Methodological Answer: Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set:

  • HOMO-LUMO Analysis: Predicts reactivity; low bandgap (~3.2 eV) suggests potential charge-transfer applications.
  • Natural Bond Orbital (NBO): Quantifies hyperconjugative interactions between Te and methyl groups. Validate against experimental thermochemical data (e.g., ΔfH° = -32.62 kJ/mol for analogous tetrachlorobenzenes ).

Q. How do solvent polarity and temperature affect the stability of Benzene, 1,1'-tellurobis[4-methyl-] in solution?

Methodological Answer:

  • Solvent Screening: Use Kamlet-Taft parameters to correlate polarity (π*) with degradation rates. Non-polar solvents (toluene, hexane) minimize Te-C bond cleavage.
  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition onset (expected >200°C based on related diaryl tellurides ).
  • Kinetic Studies: Monitor half-life in DMSO at 25°C vs. 50°C via UV-Vis (λmax ≈ 270 nm).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Methodological Answer:

  • Calibration: Cross-reference experimental setups (e.g., combustion calorimetry vs. DSC) .
  • Error Sources: Impurity levels >1% skew ΔfH° by ±5 kJ/mol. Use high-purity samples (HPLC-grade, >99.9%).
  • Computational Validation: Compare DFT-calculated enthalpies with empirical data. Adjust basis sets (e.g., LANL2DZ for Te) to improve agreement.

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